TCO-C3-PEG3-C3-amine

Overview

Description

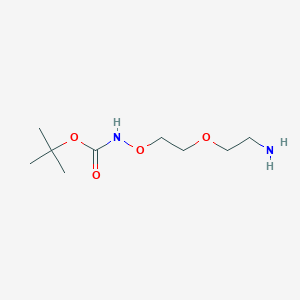

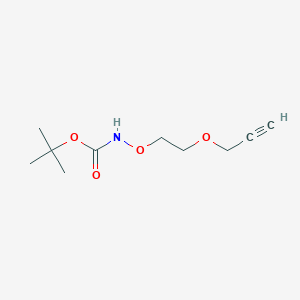

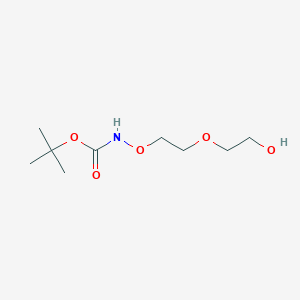

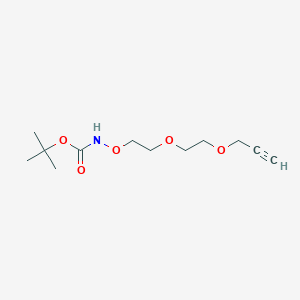

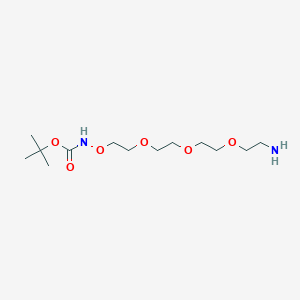

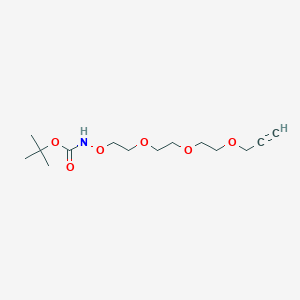

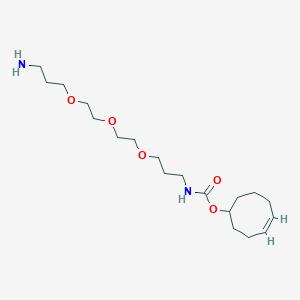

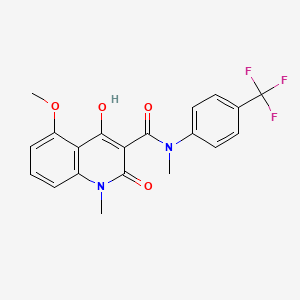

TCO-C3-PEG3-C3-amine is a PEG-based PROTAC linker . It is a simple PEG derivative containing a TCO moiety and a free amine . This reagent can be used to derivatize carboxyl groups or activated ester (e.g. NHS ester) with the TCO moiety through a stable amide bond in the presence of activators (e.g. EDC, or DCC) . The hydrophilic PEG spacer improves water solubility .

Synthesis Analysis

This compound is often the reagent of choice for the modification of biopolymers, peptides, and magnetic beads through carboxyl groups in the presence of activators (e.g. EDC, DCC) or activated esters (e.g. NHS esters) .Molecular Structure Analysis

The molecular formula of this compound is C19H36N2O5 . The molecular weight is 372.50 g/mol .Chemical Reactions Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.5 g/mol . It is a colorless to slightly yellow oil . It is soluble in DMSO, DMF, DCM, THF, and Chloroform .Scientific Research Applications

Enhancing Reactivity in Bioorthogonal Pretargeting

Trans-cyclooctene (TCO) conjugated to monoclonal antibodies using standard amine-coupling procedures, a relevant structure similar to TCO-C3-PEG3-C3-amine, has shown significant applications in molecular imaging and diagnostics. Rahim, Kota, and Haun (2015) discovered that most TCOs conjugated to antibodies were nonreactive. They found that introducing TCO via hydrophilic poly(ethylene glycol) (PEG) linkers can fully preserve reactivity. This method significantly advances bioorthogonal pretargeting applications, especially in imaging cancer biomarkers (Rahim, Kota, & Haun, 2015).

Polyethylene Glycol in Chemical Reactions

Polyethylene glycol (PEG), a component of this compound, has been used as a non-toxic, environmentally friendly medium for chemical reactions. Kumar et al. (2006) reported the use of PEG in the conjugate addition of amines to conjugated alkenes, demonstrating its utility in organic synthesis and potential in developing eco-friendly methodologies (Kumar et al., 2006).

Applications in Nanoparticle Functionalization

Functionalization of nanoparticles for biomedical applications, such as magnetic resonance imaging (MRI) and controlled drug delivery, has seen the use of polyethylene glycol silane with amine terminal groups. Kohler, Fryxell, and Zhang (2004) synthesized a trifluoroethylester-terminal poly(ethylene glycol) (PEG) silane and self-assembled it on iron oxide nanoparticles. This functionalization allowed for conjugation with cell targeting agents, highlighting the potential of PEG-amine components in developing advanced materials for medical applications (Kohler, Fryxell, & Zhang, 2004).

Mechanism of Action

Target of Action

TCO-C3-PEG3-C3-amine is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound, being a PEG-based PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking the target protein to an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins by proteolysis.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG-based structure . The hydrophilic PEG spacer improves water solubility, which can enhance the bioavailability of the compound . Furthermore, the compound can be used to derivatize carboxyl groups or activated ester (e.g., NHS ester) with the TCO moiety through a stable amide bond .

Result of Action

The result of the action of this compound is the selective degradation of target proteins . By facilitating the ubiquitination and subsequent degradation of these proteins, the compound can modulate cellular processes that are regulated by these proteins.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of activators (e.g., EDC, DCC) or activated esters (e.g., NHS esters) is necessary for the compound to derivatize carboxyl groups . Additionally, the hydrophilic PEG spacer arm provides a long, flexible connection that minimizes steric hindrance in reactions with complementary tetrazine-containing molecules .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

TCO-C3-PEG3-C3-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The TCO moiety in this compound can undergo bioorthogonal reactions, typically with Tetrazine . The nature of these interactions is primarily through the formation of a stable amide bond .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form stable amide bonds with carboxyl groups or activated esters. This allows it to bind to biomolecules, potentially influencing enzyme activity and changes in gene expression .

properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2O5/c20-10-6-12-23-14-16-25-17-15-24-13-7-11-21-19(22)26-18-8-4-2-1-3-5-9-18/h1-2,18H,3-17,20H2,(H,21,22)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCIHUBGBBHCSO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCCOCCOCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

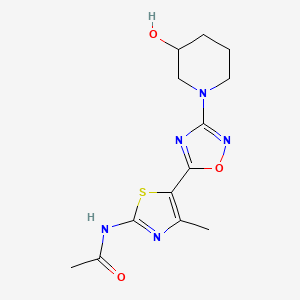

![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)

![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)

![(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B611181.png)